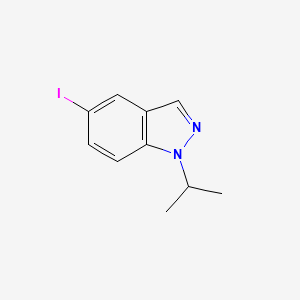

5-iodo-1-isopropyl-1H-indazole

Description

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation stems from its ability to interact with a wide array of biological targets, making it a foundational component in the development of new drugs. samipubco.com The versatility of the indazole nucleus allows for the creation of a diverse range of derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.net

Indazole-containing compounds have been investigated for numerous therapeutic applications, including:

Anti-inflammatory biotech-asia.org

Antitumor researchgate.netrsc.org

Antimicrobial and Antifungal nih.govmdpi.com

Anti-HIV nih.govbenthamdirect.com

Antiarrhythmic nih.govbenthamdirect.com

The success of this scaffold is exemplified by the number of indazole-based drugs that have reached the market or are in clinical trials. benthamdirect.comresearchgate.net For instance, pazopanib, a multi-kinase inhibitor with an indazole core, is used in the treatment of renal cell carcinoma and soft tissue sarcoma. samipubco.com Another example is axitinib (B1684631), a kinase inhibitor for second-line treatment of renal cell carcinoma. samipubco.com The synthetic accessibility of the indazole core further enhances its utility, allowing chemists to readily generate libraries of compounds for structure-activity relationship (SAR) studies. samipubco.com

Table 1: Examples of Biological Activities of Indazole Derivatives

| Biological Activity | Description | Key Findings | Citations |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and tumor growth. | Compound 2f showed potent growth inhibitory activity against several cancer cell lines and suppressed tumor growth in vivo. | rsc.org |

| Anti-inflammatory | Reduction of inflammation. | A synthesized indazole derivative showed significant anti-inflammatory activity by inhibiting prostaglandin (B15479496) release. | biotech-asia.org |

| Antiprotozoal | Activity against protozoan parasites. | Synthesized 2-phenyl-2H-indazole derivatives were more potent than metronidazole (B1676534) against G. intestinalis. | mdpi.com |

| Kinase Inhibition | Inhibition of protein kinases involved in cell signaling. | Pazopanib and Axitinib are FDA-approved kinase inhibitors containing an indazole scaffold. | samipubco.com |

Overview of Halogenated Heterocycles in Drug Discovery

Halogen atoms, including iodine, play a crucial role in modern drug design. researchgate.netresearchgate.net The introduction of a halogen into a heterocyclic compound can significantly modulate its physicochemical and biological properties. researchgate.net Halogenation can lead to:

Increased Lipophilicity: This can enhance the ability of a drug to cross cell membranes, including the blood-brain barrier. researchgate.net

Modulation of Metabolism: Halogen atoms can block sites of metabolic attack, thereby increasing the drug's half-life. researchgate.net

Enhanced Binding Affinity: Halogens can form specific interactions, such as halogen bonds, with biological targets, leading to improved potency and selectivity. researchgate.net

The use of highly halogenated heterocycles as scaffolds allows for the sequential replacement of halogen atoms with other functional groups, providing a versatile strategy for synthesizing novel and highly substituted compounds. dur.ac.uk This approach is particularly valuable in creating diverse libraries of molecules for drug screening.

Research Context of 5-Iodo-1-isopropyl-1H-indazole and Related Analogues

The compound this compound is primarily utilized as a synthetic intermediate or building block in the creation of more complex molecules. The iodine atom at the 5-position is a key feature, as it can be readily displaced or used as a handle for introducing other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov

The isopropyl group at the 1-position of the indazole ring serves to protect the nitrogen atom and can also influence the compound's solubility and how it interacts with biological targets. google.com Research involving this compound and its analogues often focuses on the synthesis of inhibitors for specific enzymes or receptors. For example, a patent describes the use of 5-iodo-1H-indazole in the preparation of p38 inhibitors, which have potential applications in treating inflammatory diseases and other conditions. google.com

The synthesis of this compound itself typically starts with the iodination of an appropriate indazole precursor. chemicalbook.com For example, 5-amino-1H-indazole can be converted to 5-iodo-1H-indazole, which can then be alkylated with an isopropyl group. google.com The resulting compound is a versatile platform for further chemical modifications to generate novel therapeutic candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11IN2 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

5-iodo-1-propan-2-ylindazole |

InChI |

InChI=1S/C10H11IN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3 |

InChI Key |

IWCSENSIHKKUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)I)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 1 Isopropyl 1h Indazole and Functionalized Derivatives

Precursor Synthesis and Regioselective Iodination at the C5 Position

The initial critical step involves the formation of the 5-iodo-1H-indazole scaffold. This is typically achieved through two main pathways: the functionalization of a pre-existing amino group or the direct iodination of the indazole core.

A well-established and reliable method for the regioselective introduction of iodine at the C5 position is the Sandmeyer-type reaction, starting from 5-amino-1H-indazole. This process involves two key steps: the diazotization of the primary amine followed by displacement of the resulting diazonium salt with an iodide source.

The reaction begins with the treatment of 5-amino-1H-indazole with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0 to -5 °C) to form the unstable diazonium salt intermediate. chemicalbook.com Subsequently, an aqueous solution of potassium iodide (KI) is introduced to the reaction mixture. The diazonium group, being an excellent leaving group, is displaced by the iodide ion to yield 5-iodo-1H-indazole. chemicalbook.com The reaction is often heated to drive the substitution to completion. chemicalbook.com This method is highly efficient, providing the desired product in good to excellent yields.

Table 1: Representative Conditions for Diazotization-Mediated Iodination

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-1H-indazole | 1. NaNO₂, HCl, H₂O | 1. -5 to 2 °C, 1.25 h | 5-Iodo-1H-indazole | 90% | chemicalbook.com |

This table is interactive and can be sorted by column.

Direct C-H iodination of the indazole ring presents an alternative, more atom-economical approach. However, controlling the regioselectivity can be challenging due to the presence of multiple reactive C-H bonds on the benzene (B151609) portion of the scaffold. While C3-iodination of indazoles is more commonly reported using reagents like molecular iodine (I₂) in the presence of a base (e.g., KOH, K₂CO₃) in a polar solvent like DMF, achieving selective C5-iodination is less straightforward. chim.itgoogle.com

For the related indole (B1671886) core, methods for direct and regioselective C5-H iodination have been developed, which may offer insights for indazole systems. rsc.orgresearchgate.net These strategies often rely on specific directing groups or carefully controlled reaction conditions to favor iodination at the C5 position. Research into direct C5-iodination of indazoles often involves electrophilic iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine activated by an oxidizing agent. The inherent electronic properties of the indazole ring, influenced by substituents, play a crucial role in directing the incoming electrophile.

N-Alkylation and N1-Substitution with Isopropyl Moieties

Once 5-iodo-1H-indazole is obtained, the next step is the introduction of the isopropyl group at the N1 position. The N-alkylation of indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. nih.govbohrium.com The ratio of N1 to N2 alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring. nih.gov

A common method involves the reaction of 5-iodo-1H-indazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. Strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) are frequently used. acs.orgnih.gov Generally, the use of bulkier bases and solvents can favor the formation of the thermodynamically more stable N1-substituted product. nih.gov

An alternative strategy to achieve high N1 selectivity is a two-step reductive amination process. This involves an initial condensation reaction between the indazole and a ketone (in this case, acetone) to form an enamine intermediate, which is exclusively formed at the N1 position. Subsequent reduction of this intermediate yields the N1-isopropyl indazole. nih.govrsc.org This method has been shown to be highly selective and avoids the formation of the N2-isomer. nih.govrsc.org

Table 2: Conditions for N1-Isopropylation of 5-Iodo-1H-indazole

| Substrate | Alkylating Agent | Base/Reagent | Solvent | Product Ratio (N1:N2) | Reference |

|---|---|---|---|---|---|

| Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | nih.gov |

| Indazole | Isobutyraldehyde | 1. p-TsOH, Toluene | Toluene / MeOH | >99:1 (N1 selective) | nih.govrsc.org |

| 2. NaBH₄, MeOH |

This table is interactive and can be sorted by column. Note: Examples use various indazoles to illustrate general principles of N-alkylation selectivity.

Advanced Cross-Coupling Reactions for Further Derivatization

The C-I bond at the C5 position of 5-iodo-1-isopropyl-1H-indazole is a key functional group that enables a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

The iodo-substituent is an excellent substrate for numerous palladium-catalyzed reactions that form new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-iodoindazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for creating biaryl linkages. For example, coupling with arylboronic acids introduces substituted phenyl rings at the C5 position. rsc.org

Heck-Mizoroki Coupling: This reaction couples the 5-iodoindazole with an alkene, catalyzed by a palladium complex, to form a new C-C bond at the C5 position, resulting in a styryl or other vinyl-substituted indazole. google.com

Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes onto the indazole core. It is catalyzed by both palladium and copper(I) and requires a base. This method is instrumental in synthesizing 5-alkynyl-1-isopropyl-1H-indazoles.

Stille Coupling: This involves the reaction with organostannanes (organotin compounds) and a palladium catalyst. While effective, the toxicity of tin reagents has led to a preference for other methods like Suzuki coupling. longdom.org

Table 3: Examples of Palladium-Catalyzed C-C Coupling with Iodo-Heterocycles

| Coupling Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂, Cs₂CO₃ | C3-Styryl Indazole | rsc.org |

| Heck | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinyl pyridine | Pd(OAc)₂, tri-o-tolylphosphine | C3-Vinyl Indazole | google.com |

This table is interactive and can besorted by column. Note: Examples illustrate coupling at different positions on the indazole ring, demonstrating the utility of iodo-indazoles.

The 5-iodo group is also readily displaced to form bonds between the indazole C5 carbon and heteroatoms such as nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles to produce 5-aminoindazole (B92378) derivatives. semanticscholar.orgrsc.org

Ullmann Condensation: A classical method, typically copper-catalyzed, for forming C-N, C-O, and C-S bonds. Modern variations often use palladium or nickel catalysts and offer milder reaction conditions. This can be used to couple the 5-iodoindazole with alcohols, phenols, or thiols. longdom.orgmdpi.com

Nickel-Catalyzed Coupling: Recent advances have shown that nickel complexes, often activated by light (photoredox catalysis), can effectively catalyze C-N, C-O, and C-S bond formation under mild conditions, providing an alternative to palladium. nih.govdntb.gov.ua These methods exhibit broad functional group tolerance and are applicable to complex molecules. nih.gov

These advanced coupling methodologies underscore the synthetic utility of this compound as a versatile building block for constructing complex, functionalized molecules for various scientific applications.

Novel Synthetic Approaches and Methodological Advancements

The synthesis of this compound is typically achieved through a two-step process: the initial formation of the 5-iodo-1H-indazole scaffold followed by the regioselective introduction of the isopropyl group at the N-1 position.

A common route to 5-iodo-1H-indazole begins with the diazotization of 5-aminoindazole, followed by a Sandmeyer-type reaction with potassium iodide. This foundational method provides the key intermediate in good yield.

The subsequent N-alkylation of 5-iodo-1H-indazole presents a challenge in controlling the regioselectivity between the N-1 and N-2 positions. Modern advancements have focused on optimizing reaction conditions to favor the desired N-1 isomer. Studies on the N-alkylation of substituted indazoles have shown that the choice of base and solvent plays a crucial role in directing the alkylation to the N-1 position. For instance, the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) has been demonstrated to afford high N-1 selectivity. This is attributed to the formation of a sodium-indazole complex that sterically hinders alkylation at the N-2 position. While direct experimental data for the N-isopropylation of 5-iodo-1H-indazole is not extensively reported, analogous reactions with other alkyl halides provide a strong basis for this approach.

Once this compound is synthesized, the iodo-substituent at the C-5 position serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of functionalized derivatives.

Table 1: Synthesis of this compound

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 1. Iodination | 5-Aminoindazole | 1. NaNO₂, aq. HCl, 0 °C2. KI, rt | 5-Iodo-1H-indazole | High |

| 2. N-Isopropylation | 5-Iodo-1H-indazole, Isopropyl bromide | NaH, THF, rt | This compound | Good |

Detailed Research Findings on Functionalization:

The C-5 iodo group of this compound is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are instrumental in creating a diverse array of derivatives with potentially interesting biological and material properties.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. The coupling of a halo-indazole with a boronic acid or its ester is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium carbonate. These reactions are known for their high functional group tolerance and generally provide good to excellent yields.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the iodo-indazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. It is a powerful tool for introducing alkynyl moieties, which can serve as precursors for further transformations.

Heck Coupling: The Heck reaction enables the arylation or vinylation of the indazole core by coupling with an alkene. A palladium catalyst, often in the presence of a phosphine (B1218219) ligand and a base, is employed to facilitate this transformation.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C-5 position. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand.

Table 2: Palladium-Catalyzed Functionalization of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-1-isopropyl-1H-indazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 5-(Phenylethynyl)-1-isopropyl-1H-indazole |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 5-(E)-Styryl-1-isopropyl-1H-indazole |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 4-(1-Isopropyl-1H-indazol-5-yl)morpholine |

These novel synthetic approaches and methodological advancements provide a robust platform for the synthesis and diversification of this compound, paving the way for the exploration of its potential applications in various scientific fields.

Structure Activity Relationship Sar Investigations of 5 Iodo 1 Isopropyl 1h Indazole Analogues

Influence of the 5-Iodo Moiety on Biological Activity

The substitution at the 5-position of the indazole ring is a critical determinant of biological activity, and the presence of a halogen, particularly iodine, has profound effects. The 5-iodo substituent can influence the molecule's properties in several ways, including its size, lipophilicity, and ability to form halogen bonds.

In studies of various indazole-based inhibitors, substitution at the 5-position has been shown to be crucial for potency. For instance, in a series of Rho kinase inhibitors, 5-substituted analogues exhibited significantly higher potency compared to those substituted at the 6-position. This highlights the strategic importance of the 5-position in directing interactions with biological targets.

The nature of the substituent at the 5-position modulates the electronic properties of the indazole ring system. The electron-withdrawing nature of the iodine atom can influence the pKa of the indazole nitrogen, which may affect its ability to act as a hydrogen bond donor or acceptor. Furthermore, the large size of the iodine atom can provide favorable van der Waals interactions within a receptor's binding pocket.

A key interaction that the 5-iodo moiety can participate in is halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule. The ability of iodine to form strong halogen bonds can lead to enhanced binding affinity and selectivity for a particular target.

The table below summarizes the influence of different substituents at the 5-position on the biological activity of a generic 1-isopropyl-1H-indazole scaffold, based on general findings in the literature for related indazole derivatives.

| Substituent at C5 | General Effect on Biological Activity | Potential Rationale |

| Hydrogen (unsubstituted) | Baseline activity | Lacks specific interactions often required for high potency. |

| Fluoro | Moderate increase in activity | Increases lipophilicity; can participate in hydrogen bonding. |

| Chloro | Significant increase in activity | Balances lipophilicity and size; can form halogen bonds. |

| Bromo | Potent activity | Good halogen bond donor; increases lipophilicity. |

| Iodo | Often optimal activity | Strong halogen bond donor; significant van der Waals contacts; high lipophilicity. |

| Methyl | Variable activity | Can provide hydrophobic interactions but may cause steric hindrance. |

| Methoxy | Can increase or decrease activity | Can act as a hydrogen bond acceptor; alters electronics and solubility. |

| Nitro | Often decreases activity | Strong electron-withdrawing group; can introduce unfavorable interactions. |

Role of the 1-Isopropyl Group in Ligand-Target Interactions

The N1-substituent of the indazole ring plays a pivotal role in orienting the molecule within the binding site of a biological target and can significantly impact its potency and selectivity. The 1-isopropyl group is a bulky, hydrophobic substituent that can have several effects on ligand-target interactions.

Alkylation at the N1 position generally influences the molecule's pharmacokinetic properties, such as its metabolic stability and cell permeability. The isopropyl group, being more sterically hindered than a methyl or ethyl group, can protect the indazole core from metabolic degradation, potentially leading to a longer duration of action.

From a SAR perspective, alkylation of the N1 nitrogen can lead to a loss of a crucial hydrogen bond donor capability from the N1-H, which can be detrimental to activity if this interaction is required for binding. However, the hydrophobic nature of the isopropyl group can be highly advantageous if the target's binding pocket contains a corresponding hydrophobic region. The branched nature of the isopropyl group can provide a better fit into specific hydrophobic pockets compared to linear alkyl chains, leading to enhanced binding affinity.

In the context of kinase inhibitors, for example, the N1-substituent often extends into a solvent-exposed region or a hydrophobic pocket adjacent to the ATP-binding site. The size and shape of the N1-substituent can therefore be critical for achieving selectivity for a particular kinase.

The following table illustrates the general impact of different N1-alkyl groups on the activity of a generic 5-iodo-1H-indazole scaffold.

| Substituent at N1 | General Effect on Biological Activity | Potential Rationale |

| Hydrogen (unsubstituted) | Can be active (N1-H as H-bond donor) | May have lower cell permeability and metabolic stability. |

| Methyl | Often active | Small size, provides some hydrophobicity without significant steric clash. |

| Ethyl | Often active | Slightly increased hydrophobicity compared to methyl. |

| Isopropyl | Can be highly potent | Bulky, hydrophobic group can fit into specific pockets, enhancing affinity and selectivity. |

| Cyclopropyl | Often potent | Conformationally restricted, can provide a good fit in specific binding sites. |

| tert-Butyl | Often less active | May be too bulky and cause steric hindrance, preventing optimal binding. |

| Benzyl | Variable activity | Can introduce favorable pi-stacking interactions but may also lead to steric clashes. |

Impact of Substituents at Other Positions on Pharmacological Profiles

While the 5-iodo and 1-isopropyl groups are key features of the molecule, substituents at other positions on the indazole ring can further modulate its pharmacological profile. The introduction of additional functional groups can fine-tune the electronic properties, solubility, and steric profile of the compound, leading to improved potency, selectivity, and pharmacokinetic properties.

Substitution at the C3-position is a common strategy for modifying the activity of indazole-based compounds. The introduction of small, hydrogen-bond accepting or donating groups can lead to additional interactions with the target protein. For example, an amide or a small heterocycle at the C3-position can form crucial hydrogen bonds that anchor the ligand in the binding site. However, bulky substituents at this position can also lead to unfavorable steric interactions.

The table below provides a general overview of the effects of substituents at other positions on a 5-iodo-1-isopropyl-1H-indazole core.

| Position of Substitution | Type of Substituent | General Effect on Pharmacological Profile |

| C3 | Small polar groups (e.g., -NH2, -OH) | Can introduce key hydrogen bonding interactions, increasing potency. |

| C3 | Bulky aromatic groups | May introduce steric hindrance or favorable pi-stacking, depending on the target. |

| C4 | Small alkyl or halo groups | Can fine-tune lipophilicity and steric profile. |

| C6 | Hydrogen bond acceptors (e.g., ether) | Can form additional interactions with the target, enhancing affinity. |

| C7 | Electron-withdrawing groups | Can modulate the electronics of the ring system. |

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional shape of a molecule is critical for its interaction with a biological target. For this compound and its analogues, conformational analysis and stereochemical considerations are important aspects of SAR studies.

The 1-isopropyl group, due to its non-linear nature, can adopt different conformations relative to the plane of the indazole ring. The preferred conformation will be the one that minimizes steric strain. The rotation around the N1-C(isopropyl) bond can be restricted, leading to distinct rotamers that may have different binding affinities for a target. Computational modeling and NMR studies can provide insights into the preferred conformations of such molecules.

While this compound itself is achiral, the introduction of substituents at other positions can create stereocenters. For example, if a substituent with a chiral center is introduced at the C3-position, the resulting diastereomers can exhibit significantly different biological activities. This is because the spatial arrangement of the atoms in one stereoisomer may allow for optimal interactions with a chiral binding site on a protein, while the other stereoisomer may not fit as well. Therefore, in the development of analogues, the synthesis and biological evaluation of individual stereoisomers are often necessary to identify the most active and selective compound.

Molecular Mechanisms and Biological Targeting of 5 Iodo 1 Isopropyl 1h Indazole Derivatives

Enzyme Inhibition and Immunomodulation

Cyclooxygenase-2 (COX-2) Modulation

The indazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with many derivatives exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammatory processes. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

While specific studies on 5-iodo-1-isopropyl-1H-indazole are limited, the broader class of indazole derivatives has been extensively investigated as COX-2 inhibitors. The structural features of the indazole ring allow it to fit into the active site of the COX-2 enzyme. The anti-inflammatory activity of indazole derivatives is often attributed to their ability to suppress the production of pro-inflammatory prostaglandins by inhibiting COX-2.

Table 1: General COX-2 Inhibitory Activity of Indazole Derivatives

| Compound Class | Target | Mechanism of Action | Reference |

| Indazole Derivatives | COX-2 | Inhibition of prostaglandin (B15479496) synthesis | General knowledge |

Note: This table represents the general activity of the indazole class, as specific data for this compound is not available.

Soluble Guanylate Cyclase Inhibition

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. As a primary receptor for NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes including vasodilation and neurotransmission.

Certain indazole derivatives have been identified as modulators of sGC activity. For instance, the benzylindazole derivative YC-1 is known to activate sGC. Conversely, other indazole-based compounds may act as inhibitors. The mechanism of sGC inhibition by such compounds often involves interaction with the heme prosthetic group of the enzyme, which is the binding site for NO. By interacting with the heme iron, these inhibitors can prevent NO binding and subsequent enzyme activation. While direct evidence for this compound as an sGC inhibitor is not prominent in the literature, the general propensity of the indazole scaffold to interact with heme-containing proteins suggests this as a potential mechanism of action.

Antiparasitic Actions and Related Mechanisms

The indazole scaffold has demonstrated significant potential in the development of novel antiparasitic agents. Various derivatives have been synthesized and evaluated for their activity against a range of parasites, including protozoa such as Trichomonas vaginalis and Trypanosoma cruzi.

Other Identified Biological Targets and Pathways

Beyond their roles in inflammation and sGC modulation, indazole derivatives have been implicated in a variety of other biological pathways, largely owing to their versatility as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The indazole core can serve as a scaffold for the design of inhibitors targeting a wide array of kinases, such as tyrosine kinases and serine/threonine kinases. Several indazole-based drugs, including axitinib (B1684631) and pazopanib, are approved for the treatment of cancer and function by inhibiting key kinases involved in tumor growth and angiogenesis. The ability of the indazole structure to be extensively functionalized allows for the fine-tuning of selectivity and potency against specific kinase targets. Although the specific kinase inhibitory profile of this compound has not been extensively documented, the established precedent within the indazole class points to this as a significant area of its potential biological activity.

Computational Chemistry and in Silico Approaches for 5 Iodo 1 Isopropyl 1h Indazole Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of drug discovery, this is crucial for understanding how a ligand, such as 5-iodo-1-isopropyl-1H-indazole, might interact with a biological receptor.

In the absence of an experimentally determined three-dimensional structure of a target receptor, homology modeling, also known as comparative modeling, can be employed to construct an atomic-resolution model of the protein from its amino acid sequence. nih.govnih.govyoutube.comscilit.com This process relies on the experimentally known structure of a homologous protein (the "template"). The fundamental principle is that if two proteins share a high degree of sequence similarity, they are likely to have similar three-dimensional structures. youtube.com

The typical workflow for homology modeling involves:

Template Selection: Identifying a suitable template protein with a known 3D structure and significant sequence identity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Constructing the 3D model of the target protein based on the alignment with the template's structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools. nih.gov

Once a reliable model of the target receptor is generated, the active site—the region of the protein where the ligand binds and the biological activity occurs—can be identified and analyzed. This analysis involves mapping the surface of the active site to identify key amino acid residues that may be involved in interactions, such as hydrogen bonding, hydrophobic interactions, and, in the case of this compound, potential halogen bonding.

Following the docking of this compound into the active site of a target receptor, binding energy calculations are performed to estimate the strength of the interaction. unishivaji.ac.inresearchgate.net These calculations provide a quantitative measure of the binding affinity, with lower (more negative) binding energies generally indicating a more stable and potent ligand-receptor complex. Various scoring functions are used in docking software to approximate these binding energies.

Interaction hotspots are specific amino acid residues within the active site that contribute significantly to the binding energy. Identifying these hotspots is crucial for understanding the key determinants of ligand binding and for guiding the rational design of more potent and selective analogs. For instance, studies on other indazole derivatives have highlighted the importance of specific residues in forming hydrogen bonds and other favorable interactions. jocpr.comresearchgate.netresearchgate.netjocpr.com In the case of this compound, the iodine atom at the 5-position could potentially form a halogen bond with an electron-donating residue in the active site, representing a critical interaction hotspot.

Below is an interactive data table summarizing the key steps and considerations in molecular docking simulations for this compound.

| Step | Description | Key Considerations for this compound |

| Target Preparation | Obtaining or building a 3D structure of the biological target. | If the experimental structure is unavailable, homology modeling is a viable alternative. |

| Ligand Preparation | Generating a 3D conformation of this compound. | Proper assignment of atom types and charges is crucial for accurate calculations. |

| Docking Simulation | Predicting the binding pose of the ligand within the receptor's active site. | The algorithm should be capable of handling the flexibility of both the ligand and receptor. |

| Scoring and Analysis | Estimating the binding affinity and analyzing the interactions. | The scoring function should accurately account for halogen bonding involving the iodine atom. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method in this domain due to its balance of accuracy and computational efficiency. researchgate.net

The electronic structure of this compound can be elucidated through DFT calculations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical descriptor of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, understanding this energy gap can provide insights into its potential reactivity in biological systems and its susceptibility to metabolic transformations. DFT studies on other indazole derivatives have successfully used HOMO-LUMO analysis to correlate electronic structure with observed biological activity. nih.gov

A significant feature of this compound is the presence of an iodine atom. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. nih.govbeilstein-journals.orgmdpi.comnih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond to the halogen. beilstein-journals.orgnih.gov

Quantum chemical calculations are instrumental in characterizing and quantifying halogen bonding interactions involving the iodine atom of this compound. researchgate.net These calculations can predict the strength and geometry of potential halogen bonds with various Lewis basic sites, such as oxygen or nitrogen atoms in the active site of a receptor. The ability of the iodine atom in this compound to form halogen bonds can significantly influence its binding affinity and selectivity for a particular biological target. mdpi.com

The following table presents a summary of the insights gained from quantum chemical calculations for this compound.

| Computational Method | Property Analyzed | Significance for this compound |

| Density Functional Theory (DFT) | Electronic Structure | Provides a detailed understanding of the molecule's reactivity and stability. |

| HOMO-LUMO Analysis | Energy Gap | A smaller gap indicates higher reactivity and lower stability. |

| Electrostatic Potential Mapping | σ-hole on Iodine | Confirms the potential for the iodine atom to act as a halogen bond donor. |

| Interaction Energy Calculations | Halogen Bond Strength | Quantifies the contribution of halogen bonding to the overall binding affinity. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A pharmacophore model for a set of active molecules, including potentially this compound, would typically include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Halogen bond donors

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to exhibit similar biological activity. nih.govdntb.gov.uasemanticscholar.org This approach allows for the rapid and cost-effective identification of new lead compounds for further investigation. For instance, a pharmacophore model based on the key interactions of this compound could be used to discover new scaffolds that retain the crucial binding features, including the potential for halogen bonding. Virtual screening has been successfully applied to identify inhibitors for various biological targets. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

In the realm of modern drug discovery, computational chemistry and in silico methodologies serve as indispensable tools for the rational design and development of new therapeutic agents. These approaches can be broadly categorized into ligand-based and structure-based drug design, both of which offer unique strategies for identifying and optimizing lead compounds. While specific computational studies on this compound are not documented in the current body of scientific literature, the application of these principles to the general indazole scaffold provides a framework for how such research could be conducted.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This methodology relies on the analysis of a set of molecules known to interact with the target of interest. By identifying the common chemical features and spatial arrangements required for biological activity—a concept known as a pharmacophore—researchers can build a model that guides the design of new, potentially more active compounds.

Key techniques in LBDD include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a ligand to bind to its target. This model can then be used to screen large virtual libraries of compounds to find novel scaffolds that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By correlating descriptors such as electronic, steric, and hydrophobic properties with activity, predictive models can be developed to estimate the potency of newly designed molecules.

Structure-Based Drug Design (SBDD) , conversely, is utilized when the 3D structure of the biological target, typically a protein or nucleic acid, has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy). This approach allows for the direct analysis of the binding site and the interactions between the target and a ligand at an atomic level.

Core SBDD methods include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. Docking algorithms score the different binding poses based on factors like intermolecular forces, providing an estimation of the binding affinity. This information is invaluable for understanding the mechanism of action and for designing ligands with improved binding characteristics. For the broader class of indazoles, docking studies have been instrumental in predicting their interactions with various protein targets.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

The application of these principles to this compound would involve virtual screening against various target proteins, the development of pharmacophore models based on known active indazoles, and the use of molecular docking to predict its binding modes and affinities. Such studies would be crucial in elucidating its potential therapeutic applications and in guiding the synthesis of novel analogs with enhanced pharmacological profiles.

Future Directions and Therapeutic Potential of 5 Iodo 1 Isopropyl 1h Indazole Research

Expansion of Target Profiles for Therapeutic Intervention

There is currently no specific information available in the scientific literature detailing the therapeutic targets of 5-iodo-1-isopropyl-1H-indazole. However, the structurally related 1-isopropyl-1H-indazole scaffold has been investigated. For instance, a patent for p38 MAP kinase inhibitors includes the compound 5-(4-fluorophenylsulfanyl)-1-isopropyl-1H-indazole, suggesting that this class of enzymes could be a starting point for investigating the target profile of this compound. The p38 MAP kinases are involved in inflammatory responses, making them attractive targets for a range of diseases. nih.gov

Future research would need to involve broad screening assays to identify the primary molecular targets of this compound. This could include kinase profiling panels and other target-based screening approaches to elucidate its mechanism of action and potential therapeutic applications.

Development of Novel Synthetic Strategies for Analogue Libraries

While general synthetic methods for indazole derivatives are well-established, specific strategies for creating a diverse library of this compound analogues are not described in the current literature. The synthesis of the parent compound, 5-iodo-1H-indazole, is documented and typically involves the diazotization of 5-aminoindazole (B92378) followed by a Sandmeyer-type reaction with potassium iodide. The subsequent N-isopropylation would then yield the target compound.

The development of analogue libraries would likely focus on:

Modification of the 5-position: Replacing the iodo group with other functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) at this position.

Variation of the 1-position substituent: While the focus is on the isopropyl group, synthesizing analogues with different alkyl or aryl groups at the N1 position could modulate potency and selectivity.

Substitution at other positions of the indazole ring: Exploring the effects of introducing substituents at the 3, 4, 6, and 7-positions to optimize biological activity.

Interactive Table: Potential Synthetic Modifications for Analogue Development

| Position of Modification | Type of Modification | Potential Reaction | Desired Outcome |

|---|---|---|---|

| 5-position | Aryl/Heteroaryl addition | Suzuki Coupling | Explore new interactions with target protein |

| 5-position | Alkynyl addition | Sonogashira Coupling | Probe deeper pockets in the binding site |

| 1-position | Alkyl chain variation | N-alkylation | Modulate solubility and metabolic stability |

Advanced Computational Modeling for Optimized Design

No specific computational modeling studies for this compound have been published. However, computational approaches are widely used in the design of indazole-based inhibitors. longdom.org These methods can be hypothetically applied to this compound to accelerate the drug discovery process.

Future computational studies could include:

Molecular Docking: If a biological target is identified, docking studies could predict the binding mode of this compound and its analogues, providing insights into key interactions.

Quantum Mechanics (QM) Calculations: To understand the electronic properties of the molecule and how they influence its reactivity and interactions with a target.

Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time and to understand the dynamic nature of their interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a library of analogues with corresponding biological data is available, QSAR models could be built to predict the activity of new, unsynthesized compounds.

Exploration of New Biological Applications

The specific biological applications of this compound remain to be discovered. The known activities of other indazole derivatives suggest several potential avenues for exploration. nih.govnih.gov Given that many indazoles are kinase inhibitors, initial screening would likely focus on their anti-cancer and anti-inflammatory potential.

Further research could investigate its utility in other areas where indazole derivatives have shown promise, such as:

Neurodegenerative diseases

Antiviral or antibacterial agents

Cardiovascular diseases

A systematic approach involving phenotypic screening in various disease models would be necessary to uncover novel biological applications for this specific compound.

Q & A

Q. Methodological Answer :

- Stepwise Optimization : Begin with a nitroindazole precursor and employ iodination via Ullmann coupling or direct electrophilic substitution, monitoring reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of indazole to iodine source) .

- Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm structural integrity via -NMR (characteristic indazole proton signals at δ 8.1–8.3 ppm) and LC-MS (expected [M+H]+ at m/z 317.03) .

- By-product Mitigation : Employ tandem mass spectrometry to identify halogenation by-products (e.g., di-iodinated derivatives) and optimize reaction time to minimize their formation .

Advanced: How can contradictions in crystallographic data for this compound be resolved during refinement?

Q. Methodological Answer :

- SHELXL Refinement : Use anisotropic displacement parameters (ADPs) for iodine and isopropyl groups. Apply restraints to C–I bond lengths (2.10–2.15 Å) and isotropic thermal parameters for hydrogen atoms .

- Data Validation : Cross-check residual density maps (e.g., peaks >0.5 eÅ) using WinGX’s PLATON tool to detect missed symmetry or twinning .

- Disorder Handling : For disordered isopropyl groups, split occupancy refinement with SHELXL’s PART instruction and apply geometric constraints to maintain bond angles (109.5° for sp carbons) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Analysis : -NMR to confirm substitution patterns (C5-iodine signal at δ 90–100 ppm; isopropyl carbons at δ 20–25 ppm) .

- X-ray Diffraction : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) to resolve molecular geometry, with SHELXT for automated space-group determination .

- HPLC Purity : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30) at 254 nm, ensuring ≥98% purity for pharmacological assays .

Advanced: How to design a pharmacoepidemiological study to assess the biological activity of this compound?

Q. Methodological Answer :

- PICOT Framework : Define Population (e.g., in vitro cell lines), Intervention (compound concentration range), Comparator (positive controls like cisplatin), Outcome (IC), and Timing (exposure duration) .

- Confounding Factors : Account for solvent effects (DMSO ≤0.1%) and cell-line variability using ANOVA with post-hoc Tukey tests .

- Feasibility Assessment : Pre-screen cytotoxicity in normal cells (e.g., HEK293) to establish selectivity indices .

Advanced: What strategies address anisotropic displacement ellipsoids in the crystal structure of this compound?

Q. Methodological Answer :

- ORTEP Visualization : Use ORTEP for Windows to graphically refine ADPs, ensuring iodine ellipsoids align with thermal motion trends .

- Rigid-Body Refinement : Apply SHELXL’s RIGU restraint to the isopropyl group, fixing C–C bond distances at 1.54 Å and angles at 109.5° .

- Twinned Data Correction : For non-merohedral twinning, use SHELXL’s TWIN/BASF commands and validate with Hooft’s -factor ratio .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Q. Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., inert atmosphere, catalyst loading) and purification steps (e.g., silica gel chromatography, R = 0.3 in ethyl acetate/hexane) .

- Batch Consistency : Use qNMR with maleic acid as an internal standard to quantify purity across batches .

Advanced: How to analyze structure-activity relationships (SAR) for this compound derivatives?

Q. Methodological Answer :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases), prioritizing halogen bonding between iodine and backbone carbonyls .

- In Vitro Validation : Compare IC values of iodinated vs. non-iodinated analogs using dose-response curves (4-parameter logistic model) .

Advanced: What computational methods resolve discrepancies in NMR and crystallographic data for this compound?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate -NMR shifts (GIAO method) to validate experimental spectra .

- Density Maps : Overlay SHELXL-refined electron density maps with DFT-optimized structures to identify conformational mismatches .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Q. Methodological Answer :

- Calibration Curves : Use linear regression (r ≥ 0.995) across 0.1–100 µM in spiked plasma .

- Recovery Tests : Assess intra-day precision (%RSD < 5%) via spike-recovery experiments at low, mid, and high concentrations .

Advanced: How to integrate multi-modal data (e.g., crystallography, NMR, bioassays) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.